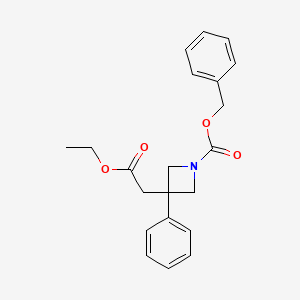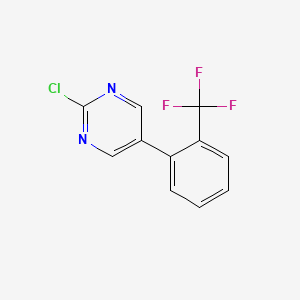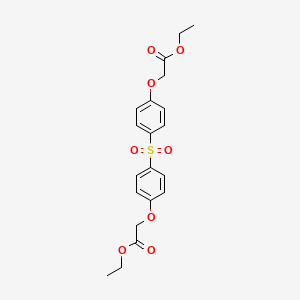
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide is a chemical compound with the molecular formula C19H17N3O2. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its high purity and stability, making it a valuable asset in various research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide typically involves the reaction of an aldehyde with cyanoacetamide and acetylacetone in the presence of a catalyst such as piperidine . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The analytical and spectral data obtained from these reactions are in agreement with the proposed structure of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized to ensure consistent quality and high yield. The use of advanced analytical techniques ensures that the compound meets the required purity standards for industrial applications .
化学反应分析
Types of Reactions: 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives with additional functional groups, while reduction reactions can produce amine derivatives .
科学研究应用
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals. In medicinal chemistry, it has shown potential as an anti-proliferative agent, apoptotic inducer, and Pim-1 kinase inhibitor . The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy.
In addition to its medicinal applications, this compound is used in the development of new materials and catalysts in the field of chemistry. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in material science and catalysis research .
作用机制
The mechanism of action of 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . Additionally, it inhibits the activity of Pim-1 kinase, a key regulator of cell survival and proliferation. These actions result in the selective destruction of cancer cells while minimizing toxicity to normal cells .
相似化合物的比较
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide can be compared to other quinoline-carboxamide derivatives, such as tasquinimod and other quinoline-based compounds . While these compounds share similar structural features, this compound is unique in its ability to selectively target cancer cells and its potential for use in various scientific research applications. The presence of the p-tolylamino group and the acetyl group in its structure contributes to its distinct properties and enhances its effectiveness in specific applications .
Similar Compounds
- Tasquinimod
- Quinoline-3-carboxamide derivatives
- 1,2,3-Triazole-based quinoline compounds
属性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
6-acetyl-4-(4-methylanilino)quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-11-3-6-14(7-4-11)22-18-15-9-13(12(2)23)5-8-17(15)21-10-16(18)19(20)24/h3-10H,1-2H3,(H2,20,24)(H,21,22) |
InChI 键 |
VBCNTYPVYQJUTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


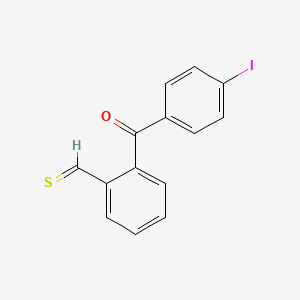

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
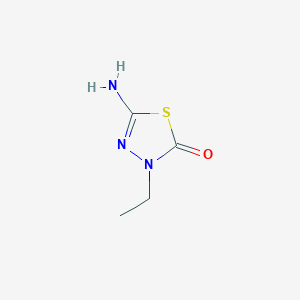

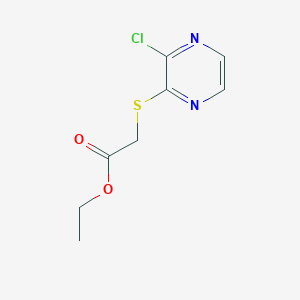
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)
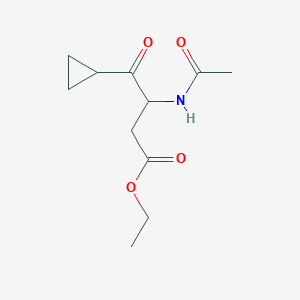
![tert-Butyl[4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B13101078.png)
